5-Bromo-3-chloro-2-fluoropyridine-4-carbaldehyde

Medicinal Chemistry Organic Synthesis Building Block

Sourcing precise polyhalogenated pyridine aldehydes often forces chemists to accept uncontrolled isomer mixtures that derail synthetic routes. This 2-fluoro-3-chloro-5-bromo isomer ensures a defined leaving-group hierarchy for sequential Pd-catalyzed couplings (Br→Cl→F via SNAr). Key advantages: • Enables unambiguous X-ray confirmation with the heavy bromine atom. • Aldehyde group readily converts to reactive warheads for covalent fragment screening. • Ships globally with documented purity and analytical support.

Molecular Formula C6H2BrClFNO
Molecular Weight 238.44 g/mol
CAS No. 2092512-51-9
Cat. No. B1450665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-chloro-2-fluoropyridine-4-carbaldehyde
CAS2092512-51-9
Molecular FormulaC6H2BrClFNO
Molecular Weight238.44 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=N1)F)Cl)C=O)Br
InChIInChI=1S/C6H2BrClFNO/c7-4-1-10-6(9)5(8)3(4)2-11/h1-2H
InChIKeyNHMKGCGJRNUGIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-chloro-2-fluoropyridine-4-carbaldehyde | Polyhalogenated Pyridine Building Block


5-Bromo-3-chloro-2-fluoropyridine-4-carbaldehyde (CAS 2092512-51-9) is a tetra-substituted pyridine derivative bearing bromine at C5, chlorine at C3, fluorine at C2, and an aldehyde at C4, with the molecular formula C6H2BrClFNO and a molecular weight of 238.44 g/mol . This densely functionalized heterocyclic scaffold serves as a versatile intermediate in pharmaceutical research and agrochemical development, offering three orthogonal halogen handles for sequential cross-coupling reactions alongside a reactive aldehyde group for condensation or reductive amination chemistry .

Why 5-Bromo-3-chloro-2-fluoropyridine-4-carbaldehyde Is Irreplaceable


Despite sharing the pyridine-4-carbaldehyde core, even minor alterations to the halogen substitution pattern dramatically shift reactivity profiles, regioselectivity, and physicochemical properties. The specific 2-fluoro-3-chloro-5-bromo arrangement in this compound dictates a unique hierarchy of leaving-group ability under cross-coupling and SNAr conditions [1]. Replacing it with an isomer—such as the 2-chloro-3-fluoro-5-bromo variant (CAS 2090900-94-8)—inverts the order of activation for sequential functionalization, potentially derailing multi-step synthetic routes and altering the electronic landscape of downstream pharmacophores .

5-Bromo-3-chloro-2-fluoropyridine-4-carbaldehyde: Comparative Evidence


MW & Halogen Pattern vs. 3-Chloro-2-fluoropyridine-4-carbaldehyde

The target compound (C6H2BrClFNO, MW 238.44) incorporates an additional bromine atom at the C5 position compared to 3-chloro-2-fluoropyridine-4-carbaldehyde (C6H3ClFNO, MW 159.55) . This bromine substituent provides a heavy atom for X-ray crystallographic phasing and a distinct handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) that is orthogonal to the chlorine and fluorine atoms, enabling precise, sequential C-C bond formation [1].

Medicinal Chemistry Organic Synthesis Building Block

Physicochemical Properties vs. 2-Chloro-3-fluoro Isomer

The target compound (2-F, 3-Cl, 5-Br substitution pattern) is regioisomeric with 5-bromo-2-chloro-3-fluoropyridine-4-carbaldehyde (CAS 2090900-94-8), which exhibits a 2-Cl, 3-F, 5-Br arrangement . This positional swap alters predicted physical properties: the 2-chloro isomer has a predicted boiling point of 259.4±35.0 °C, density of 1.882±0.06 g/cm³, and pKa of -3.81±0.10 . While predicted data for the target compound are not available in the same database, the distinct substitution pattern will inevitably lead to different reactivity in SNAr and cross-coupling reactions due to altered electronic and steric environments.

Physicochemical Properties Regioisomer Drug Design

Orthogonal Halogen Reactivity vs. 5-Bromo-2-fluoropyridine-4-carbaldehyde

The target compound possesses three distinct halogen atoms (Br, Cl, F) on the pyridine ring, whereas 5-bromo-2-fluoropyridine-4-carbaldehyde (CAS 1227588-77-3, MW 204.00) lacks the chlorine atom at C3 . This additional chlorine provides a third, orthogonal leaving group for sequential chemoselective transformations, enabling more complex molecular architectures to be accessed from a single intermediate. In polyhalogenated pyridines, the order of reactivity typically follows Br > Cl >> F under palladium-catalyzed cross-coupling conditions, allowing for iterative diversification with high precision [1].

Cross-Coupling Sequential Functionalization SAR

5-Bromo-3-chloro-2-fluoropyridine-4-carbaldehyde: Key Application Scenarios


Iterative Cross-Coupling for Kinase Inhibitor SAR

The 2-fluoro-3-chloro-5-bromo substitution pattern enables a defined sequence of palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to install diverse aryl, heteroaryl, or amine fragments at specific positions on the pyridine ring. This is particularly valuable in kinase inhibitor programs where precise control over the orientation of substituents in the ATP-binding pocket is required [1]. The bromine at C5 can be selectively coupled first, followed by chlorine at C3 under more forcing conditions, while the fluorine at C2 can be displaced via SNAr to introduce nitrogen nucleophiles.

Fluorinated Heterocyclic Agrochemical Synthesis

Fluorine atoms are ubiquitous in modern agrochemicals due to their ability to enhance metabolic stability and membrane permeability. The aldehyde group at C4 serves as a versatile anchor for constructing fused heterocyclic systems (e.g., pyrazoles, triazoles, pyrimidines) that are common scaffolds in fungicides and herbicides [2]. The polyhalogenated pyridine core provides a privileged starting point for generating libraries of fluorinated analogues for crop protection research.

Building Block for Covalent Fragment Libraries

The aldehyde functionality can be readily converted to a variety of reactive warheads (e.g., α,β-unsaturated carbonyls, nitriles, oximes) for covalent fragment-based drug discovery . The heavy bromine atom facilitates unambiguous confirmation of binding mode via X-ray crystallography, while the chlorine and fluorine substituents modulate the electronic properties of the pyridine ring to fine-tune non-covalent interactions within the target protein's active site.

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